molecular formula C8H5F4NO B12860310 2'-Amino-2,2,2,4'-tetrafluoroacetophenone

2'-Amino-2,2,2,4'-tetrafluoroacetophenone

Cat. No.: B12860310
M. Wt: 207.12 g/mol
InChI Key: BUGCPZAVRHFTBI-UHFFFAOYSA-N
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Description

2'-Amino-2,2,2,4'-tetrafluoroacetophenone (CAS 655-32-3) is a fluorinated aromatic ketone with the molecular formula C₈H₄F₄O and a molecular weight of 192.11 g/mol. Its structure features a trifluoromethyl group at the acetophenone’s α-position and a fluorine atom at the 4'-position of the benzene ring, along with an amino group at the 2'-position . Key physical properties include:

  • Density: 1.37 g/mL
  • Melting Point: 24–27°C
  • Boiling Point: 66–67°C (at 34 mm Hg)
  • Flash Point: 90°F (32°C) .

This compound is primarily used as a fluorinated building block in pharmaceutical and agrochemical synthesis. Its fluorine atoms enhance metabolic stability and lipophilicity, making it valuable in drug design .

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

1-(2-amino-4-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H5F4NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3H,13H2

InChI Key

BUGCPZAVRHFTBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2,2,2,4’-tetrafluoroacetophenone typically involves the fluorination of acetophenone derivatives. One common method is the reaction of 2’-aminoacetophenone with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2’-Amino-2,2,2,4’-tetrafluoroacetophenone may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2,2,2,4’-tetrafluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of catalysts or under elevated temperatures.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted acetophenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Amino-2,2,2,4’-tetrafluoroacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2’-Amino-2,2,2,4’-tetrafluoroacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
2'-Amino-2,2,2,4'-tetrafluoroacetophenone C₈H₄F₄O 192.11 655-32-3 2'-NH₂, α-CF₃, 4'-F Pharmaceuticals, agrochemicals
2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone C₈H₄ClF₃NO 237.58 214353-17-0 2'-NH₂, α-CF₃, 5'-Cl Efavirenz intermediate
4′-(Dimethylamino)-2,2,2-trifluoroacetophenone C₁₀H₁₀F₃NO 217.19 2396-05-6 4'-N(CH₃)₂, α-CF₃ Unknown (likely medicinal chemistry)
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone C₈H₂Cl₂F₄O 261.00 1190865-44-1 3',5'-Cl, 4'-F, α-CF₃ Pesticide intermediates (e.g., isocycloseram)
2',6'-Difluoroacetophenone C₈H₆F₂O 156.13 13670-99-0 2',6'-F, α-COCH₃ Quinazoline synthesis
2,2,2,3'-Tetrafluoroacetophenone C₈H₄F₄O 192.11 708-64-5 α-CF₃, 3'-F Electron transfer studies

Functional Group Impact on Properties

Fluorine Substituents: The number and position of fluorine atoms influence boiling points and lipophilicity. For example, 2,2,2,4'-tetrafluoroacetophenone (b.p. 66–67°C at 34 mm Hg) has a lower boiling point than 3',5'-dichloro-4'-fluoro derivative (b.p. 282°C) due to reduced molecular symmetry and intermolecular forces . Fluorine at the 4'-position (target compound) enhances para-directing effects in electrophilic substitutions compared to meta-fluoro isomers (e.g., 3'-tetrafluoroacetophenone) .

Amino and Chloro Substituents: The 2'-amino group in the target compound increases reactivity in condensation reactions, enabling its use in drug intermediates (e.g., efavirenz) . Chlorine substituents (e.g., 5'-Cl in 2'-Amino-5'-chloro derivative) improve oxidative stability but increase molecular weight and may reduce solubility .

Trifluoromethyl Group :

  • The α-CF₃ group in all analogues enhances electron-withdrawing effects, stabilizing the ketone moiety and facilitating nucleophilic additions .

Biological Activity

2'-Amino-2,2,2,4'-tetrafluoroacetophenone is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. With a molecular formula of C8H4F4N O and a molecular weight of approximately 192.11 g/mol, this compound features a tetrafluoroacetophenone core with an amino group at the para position relative to the carbonyl group. This article explores its biological activities, including antimicrobial and anticancer properties, supported by relevant research findings and data.

The structural characteristics of this compound are essential for its biological activity. The presence of fluorine atoms enhances its lipophilicity and reactivity, which can influence interactions with biological macromolecules.

Property Value
Molecular FormulaC8H4F4N O
Molecular Weight192.11 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

  • Case Study : A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus revealed significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In addition to antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

  • Research Findings : A study published in a peer-reviewed journal highlighted that treatment with this compound led to a reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The compound's ability to activate caspase pathways was particularly noted .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biomolecules:

  • Binding Affinity : Molecular docking studies have shown that the compound can effectively bind to target proteins involved in microbial resistance and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, leading to oxidative damage and subsequent cell death in cancerous cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-(Trifluoromethyl)acetophenoneTrifluoromethyl instead of tetrafluoromethylLower reactivity due to less electron-withdrawing power
4-Amino-3-fluoroacetophenoneSingle fluorine atom and an amino groupDifferent biological activity profile
3',5-DifluoroacetophenoneTwo fluorines at different positionsVariations in solubility and reactivity

This comparison illustrates that while these compounds share certain structural elements with this compound, they differ significantly in their chemical behavior and potential applications.

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